3-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
3-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C23H19ClN2O5.
Preparation Methods
The synthesis of 3-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The synthetic route often includes the following steps:
Formation of the Methoxyphenoxy Acetyl Intermediate: This step involves the reaction of 2-methoxyphenol with acetic anhydride to form 2-methoxyphenoxy acetate.
Carbohydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form the carbohydrazide derivative.
Final Coupling Reaction: The carbohydrazide derivative is then coupled with 4-chlorobenzoic acid under specific conditions to form the final product.
Chemical Reactions Analysis
3-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with similar compounds such as:
3-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a similar structure but with a methyl group instead of a methoxy group.
3-(2-((4-Allyl-2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound features an allyl group in place of the methoxy group.
3-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a hydroxy group instead of the methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
477730-27-1 |
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Molecular Formula |
C23H19ClN2O5 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
[3-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H19ClN2O5/c1-29-20-7-2-3-8-21(20)30-15-22(27)26-25-14-16-5-4-6-19(13-16)31-23(28)17-9-11-18(24)12-10-17/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |
InChI Key |
VMBXJGIYXMJJQR-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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